3-amino-6-methyl-2H-1,2,4-triazin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-6-methyl-2H-1,2,4-triazin-5-one: is a heterocyclic compound belonging to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The structure of this compound consists of a triazine ring with an amino group at the 3-position, a methyl group at the 6-position, and a keto group at the 5-position. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of other chemical entities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-6-methyl-2H-1,2,4-triazin-5-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-amino-1,2,4-triazine with methylating agents can yield the desired compound. Another method involves the condensation of guanidine derivatives with diketones, followed by cyclization to form the triazine ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 3-amino-6-methyl-2H-1,2,4-triazin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and substituted triazines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: In chemistry, 3-amino-6-methyl-2H-1,2,4-triazin-5-one is used as a building block for the synthesis of more complex molecules
Biology: The compound has shown promise in biological studies due to its potential antimicrobial and anticancer activities. Researchers are investigating its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicine, derivatives of this compound are being explored for their potential as drug candidates. Their ability to inhibit specific enzymes and receptors makes them attractive for the development of new treatments for various diseases.
Industry: Industrially, the compound is used in the production of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-amino-6-methyl-2H-1,2,4-triazin-5-one involves its interaction with specific molecular targets. For instance, in biological systems, the compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biochemical pathways, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific application and the derivative of the compound being studied.
Comparison with Similar Compounds
3-amino-1,2,4-triazine: Similar in structure but lacks the methyl and keto groups.
6-methyl-1,2,4-triazine-3,5-dione: Contains a similar triazine ring but with different substituents.
4-amino-6-methyl-1,2,4-triazine-3,5(2H,4H)-dione: Another derivative with a similar core structure.
Uniqueness: 3-amino-6-methyl-2H-1,2,4-triazin-5-one is unique due to the presence of both an amino group and a keto group on the triazine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-amino-6-methyl-2H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O/c1-2-3(9)6-4(5)8-7-2/h1H3,(H3,5,6,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZDBNSBFWYPFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=NC1=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NNC(=NC1=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.